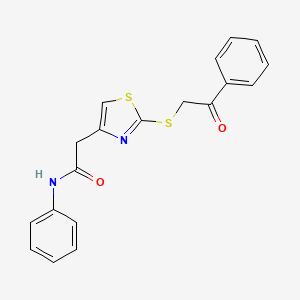

2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c22-17(14-7-3-1-4-8-14)13-25-19-21-16(12-24-19)11-18(23)20-15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDSZDFSIUFXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-phenylacetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This compound's unique structural features, including a thiazole ring and a phenylacetamide moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.5 g/mol. The compound's structure is characterized by:

| Component | Description |

|---|---|

| Thiazole Ring | Contains sulfur and nitrogen atoms |

| Phenylacetamide | Provides additional chemical reactivity |

| Functional Groups | Includes thioether and acetamide groups |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. Common methods include:

- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis involving α-haloketones and thioamides.

- Attachment of the Phenylethyl Group : Nucleophilic substitution reactions introduce the phenylethyl group.

- Acetylation and Amidation : Final steps include acetylation followed by amidation to create the complete structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. A study demonstrated its effectiveness against rice bacterial blight and rice bacterial streak, indicating potential use as an agricultural bactericide .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thiazole derivatives are known to inhibit enzymes that play crucial roles in cancer cell proliferation. Preliminary data suggest that this compound may interact with specific proteins involved in cancer signaling pathways, potentially leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety interacts with metabolic enzymes, inhibiting their activity.

- Cell Signaling Modulation : The compound may alter key cellular signaling pathways by binding to receptors or enzymes.

- Gene Expression Regulation : It influences gene expression related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antibacterial Study : A recent study focused on the synthesis and evaluation of various 2-(2-((2-oxo-2-phenylethyl)thio)thiazol derivatives), revealing that certain derivatives exhibited enhanced antibacterial properties, particularly against Gram-positive bacteria .

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-phenylacetamide exhibits significant biological activities, particularly in:

1. Antimicrobial Activity:

Studies have shown that this compound possesses notable antibacterial properties against various strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

2. Anticancer Properties:

The thiazole moiety is associated with anticancer activity. In vitro studies have indicated that the compound can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, suggesting its potential as an anticancer agent.

3. Anti-inflammatory Effects:

In vitro experiments have shown that treatment with this compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these findings:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Studies

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Substituent Effects on Physicochemical Properties :

- Derivatives with electron-withdrawing groups (e.g., sulfamoyl in , nitro in ) exhibit higher melting points (e.g., 315.5°C for compound 8 in ) compared to alkyl-substituted analogs (170.5°C for compound 9 in ) .

- The position of substituents on the phenyl ring (ortho, meta, para) significantly impacts synthetic efficiency, with para-substituted derivatives often achieving higher yields (e.g., 91% for compound 8 in ) .

Tautomerism and Stability :

- Unlike 1,2,4-triazole derivatives in , which exist in thione-thiol tautomeric equilibrium, the thiazole core of the target compound likely adopts a single tautomeric form due to the absence of spectral evidence for S-H stretching (~2500–2600 cm⁻¹) .

Synthetic Methodologies :

- The target compound shares synthetic routes (e.g., alkylation of thiols) with ’s bis(azolyl)sulfonamidoacetamides but differs from ’s dioxoisoindolinyl derivatives, which require maleimide intermediates .

Biological Activity Trends: While direct data is lacking, quinazolinone-thiazolidinone hybrids () show mild antiproliferative effects, suggesting that structural hybridization (e.g., combining thiazole with quinazolinone) may enhance bioactivity .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions. For example, thiourea derivatives react with N-arylmaleimides under reflux in glacial acetic acid, monitored by TLC for completion. Post-reaction, the product is isolated via filtration, washed with water/ethanol, and recrystallized for purity . Yield optimization requires precise stoichiometric ratios (e.g., 4.5 mmol reactants) and controlled heating durations (e.g., 2 hours under reflux) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing its structural integrity?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., phenyl proton signals at δ 7.2–7.8 ppm, thiazole carbons at δ 160–170 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Melting point analysis : Assesses purity (e.g., sharp melting points within 1–2°C ranges) .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures.

- HPLC monitoring : Tracks degradation products over time under light, humidity, or temperature stress .

Q. What are the solubility profiles in common organic solvents?

Solubility is tested via sequential solvent addition (e.g., ethanol, DMSO, acetonitrile) under sonication. Polar aprotic solvents like DMSO typically show higher solubility (>10 mg/mL), critical for in vitro assays .

Advanced Research Questions

Q. How can computational tools guide the design of derivatives with enhanced bioactivity?

- Docking studies : Predict binding affinities to target proteins (e.g., using AutoDock Vina). For example, thiazole-acetamide derivatives show preferential binding to kinase ATP pockets .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .

- Reaction path simulations : Quantum chemical calculations (e.g., DFT) optimize synthetic routes and transition states .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) across studies .

- Structural validation : Re-characterize disputed compounds via XRD or 2D NMR to confirm regioisomerism .

- Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects .

Q. How do structural modifications at the thiazole ring impact pharmacokinetics?

- Electron-withdrawing groups (e.g., -NO₂ at phenyl): Increase metabolic stability but reduce solubility .

- Hydrophobic substituents (e.g., bromophenyl): Enhance membrane permeability but may increase hepatotoxicity .

- In silico ADMET predictions : Tools like SwissADME forecast bioavailability and CYP450 interactions .

Q. What mechanistic insights explain its activity against resistant bacterial strains?

- Membrane disruption assays : Use fluorescent probes (e.g., DiSC₃(5)) to detect depolarization .

- Resistance gene silencing : CRISPR/Cas9 knockout of efflux pumps (e.g., AcrAB-TolC) to assess target specificity .

Q. How can synthetic byproducts be minimized or repurposed?

- Green chemistry approaches : Replace acetic acid with ionic liquids to reduce side reactions .

- Byproduct characterization : LC-MS/MS identifies minor impurities, which may be bioactive (e.g., isoindolinone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.